Cyclotide vibi-E
Description
Properties
bioactivity |
Antimicrobial, Anticancer |
|---|---|
sequence |
GIPCAESCVWIPCTVTALIGCGCSNKVCYN |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Cyclotide vibi-E has been studied for its potential anticancer effects. Research indicates that cyclotides, including vibi-E, exhibit cytotoxicity against various cancer cell lines. For instance, cyclotides from Hybanthus enneaspermus, which include vibi-E, have shown significant cytotoxic activity against human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In comparative studies, vibi-E demonstrated potent activity similar to other well-known cytotoxic cyclotides like cycloviolacin O2 .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several cyclotides, including vibi-E, on different cancer cell lines. The results indicated that vibi-E exhibited a dose-dependent cytotoxic effect, with IC50 values comparable to established anticancer agents. This positions vibi-E as a potential lead compound for further development in cancer therapeutics.
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of pathogens. Studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Cyclotides in general are known to disrupt microbial membranes, leading to cell lysis .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | Organism | Activity Observed | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Moderate | |
| Gram-negative Bacteria | Escherichia coli | Strong | |
| Fungi | Candida kefyr | Moderate |
Insecticidal and Antiparasitic Applications
This compound has shown insecticidal effects against agricultural pests. Research indicates that cyclotides can act as natural insecticides by disrupting the gut membranes of insects, leading to mortality. This property makes them attractive candidates for developing environmentally friendly pest control agents .
Case Study: Insecticidal Activity
In trials conducted on Helicoverpa punctigera larvae, this compound exhibited significant mortality rates compared to control groups. This suggests its potential use as a biopesticide in agriculture.
Immunosuppressive Properties
Recent studies have highlighted the immunosuppressive potential of cyclotides, including vibi-E. These compounds can inhibit lymphocyte proliferation and cytokine production, indicating their potential for therapeutic applications in autoimmune diseases and organ transplantation .
Table 2: Immunosuppressive Effects of this compound
| Cell Type | Effect Observed | Reference |
|---|---|---|
| Human Lymphocytes | Inhibition of Proliferation | |
| Cytokine Production | Reduced Levels |
Drug Development and Delivery Systems
The unique structure of cyclotides like vibi-E allows for the incorporation of bioactive motifs, enhancing their therapeutic efficacy. Researchers are exploring the use of cyclotides as scaffolds for drug delivery systems, particularly in targeting specific tissues or cells due to their ability to penetrate biological membranes effectively .
Future Perspectives
The ongoing research into this compound's properties suggests a promising future in drug design and agricultural applications. Its stability and ability to be chemically modified make it an excellent candidate for developing new therapeutic agents.
Chemical Reactions Analysis
Isolation and Structural Features
Cyclotides, including vibi-E, are typically isolated from plant sources, such as Violaceae and Rubiaceae species . The isolation process often involves extraction, separation, and purification techniques to obtain the cyclotide in sufficient quantities for analysis . Once isolated, the structure of cyclotide vibi-E can be determined using various spectroscopic and chemical methods. These methods include:
Chemical Reactions and Modifications
Cyclotides undergo various chemical reactions and modifications, which can alter their structure and biological activity. These include:
-
Reduction and Alkylation Reduction of disulfide bonds followed by alkylation is a common modification used to linearize cyclotides for sequencing and functional studies . This process involves reducing the cysteines with DTE and then capping them with iodoacetamide (IAM) to prevent re-oxidation .
-
Enzymatic Cleavage Enzymatic cleavage with proteases such as trypsin and endoproteinase GluC is used to generate fragments for MS/MS sequencing . Endoproteinase GluC typically yields a single product because cyclotides contain a single conserved Glu residue . Trypsin cleaves after the C-terminus of positively charged amino acids like Lys or Arg .
-
Post-translational Modifications (PTMs) Cyclotides can undergo various post-translational modifications, such as methylation, ethylation, and oxidation . These modifications can affect their bioactivity and stability .
Research Findings and Biological Activity
This compound, like other cyclotides, exhibits a range of biological activities, including antimicrobial and cytotoxic effects . These activities are attributed to their ability to interact with and disrupt biological membranes . Some key findings include:
-
Antimicrobial Activity Cyclotides like VarvA exert antimicrobial activity by disrupting bacterial membranes .
-
Cytotoxicity Certain cyclotides have been shown to be cytotoxic, with potential applications in cancer therapy .
-
Membrane Disruption The conserved Glu residue in loop 1 is crucial for structural stability and bioactivity, with methylation or substitution abolishing membrane-disrupting activity .
Tables
Table 1: Enzymes and Sequence Similarity
| Enzyme | Sequence Homology | Activity |
|---|---|---|
| V. betonicifolia AEP1 (VbAEP1) | 95% to VyPAL1 | High in vitro backbone cyclization efficiency |
| VbAEP2 | 89% to VyPAL3 | Low catalytic efficiency due to a bulky residue in LAD2, similar to VyPAL3 |
Table 2: Modifications and their Effects
| Modification | Effect |
|---|---|
| Methylation of Glu in loop 1 | Abolishes membrane disrupting activity |
| Substitution of Glu with Ala | Abolishes membrane disrupting activity |
| Deamidation of asparagine (N29) | Yields cycloviolacin O28 with a D29 residue |
Comparison with Similar Compounds
Table 1: Key Structural Features of this compound and Related Cyclotides
| Cyclotide | Subfamily | Loop 3 Characteristics | Loop 5 Characteristics | Electrostatic Surface Features |
|---|---|---|---|---|
| vibi-E | Bracelet* | Elongated, hydrophilic | Hydrophobic residues | Negatively charged patches (red regions) |
| Kalata B1 | Möbius | Short, hydrophobic | cis-Proline residue | Hydrophobic patches (green regions) |
| Cycloviolacin O2 | Bracelet | Hydrophobic | Lipophilic residues | Mixed charge distribution |
| Varv A | Bracelet | Negatively charged | Neutral residues | Polar and nonpolar regions |
Inferred from structural trends in bracelet cyclotides (e.g., elongated loop 3, lack of *cis-proline) .
- Electrostatic Potential: Unlike Möbius cyclotides, bracelet cyclotides like vibi-E exhibit distinct surface charge distributions. For example, viman-FA1 (bracelet) has negatively charged residues in loop 3, contrasting with the hydrophobic surfaces of kalata B1 .
- Loop Flexibility: Bracelet cyclotides, including vibi-E, tolerate greater amino acid substitutions in loops 2 and 5, enabling functional diversification .
Functional Activity Comparisons
Antimicrobial Activity
This compound likely shares potent antimicrobial activity with bracelet cyclotides such as cycloviolacin O2, which shows IC50 values of <1 µM against Staphylococcus aureus . However, activity is buffer-dependent; cycloviolacin O2 loses efficacy in high-salt conditions, a trait common to many cyclotides . Synthetic cyclotides like VarvA (from Viola arvensis) also demonstrate Gram-negative antibacterial activity via membrane permeabilization , suggesting vibi-E may employ a similar mechanism.
Cytotoxic Activity
Bracelet cyclotides generally exhibit stronger cytotoxicity than Möbius counterparts. For instance, cycloviolacin O2 shows IC50 values of 0.1–0.3 µM in human tumor cell lines, outperforming varv A (2.7–6.35 µM) . This potency correlates with surface hydrophobicity and membrane-disrupting capabilities .
Stability and Pharmacokinetics
Cyclotides engineered for therapeutic use, such as MCo-CVX-5c, demonstrate serum half-lives exceeding 60 hours, far surpassing linear peptides . While vibi-E’s stability is uncharacterized here, its CCK motif likely confers comparable resistance to proteolysis .
Preparation Methods
Biosynthesis and Enzymatic Cyclization
Cyclotide vibi-E is biosynthesized naturally in plants such as Viola betonicifolia through ribosomal synthesis of precursor proteins, followed by enzymatic processing that includes cleavage and backbone cyclization.
Precursor Processing : The cyclotide precursor contains an N-terminal propeptide, the cyclotide domain, and a C-terminal propeptide. Two proteolytic cleavages occur—one at the N-terminal and one at the C-terminal—resulting in a linear peptide intermediate ready for cyclization.
Cyclization Enzyme : The enzyme VbAEP1, an asparaginyl endopeptidase (AEP) identified in Viola betonicifolia, is implicated in catalyzing the head-to-tail cyclization of the linear peptide into mature this compound. This enzyme recognizes conserved residues at the cleavage sites, typically an Asn/Asp residue at the C-terminal processing site and a Gly residue at the N-terminal site.
Sequence Specificity : The C-terminal recognition sequence in vibe precursors (including vibi-E) features a conserved Asn/Asp at the S1 binding site, followed by a small side-chain residue (Gly, Ser, Ala, or His), and a hydrophobic residue (Leu, Ile, or Val), which are essential for efficient cyclization.
Extraction from Plant Material
Extraction of this compound from Viola species involves optimized protocols to maximize yield and purity, suitable for both small-scale screening and large-scale isolation.
Plant Material Preparation : Dried plant parts (leaves, stems, seeds, roots) are used as starting material. For example, Viola betonicifolia tissues are combined to prepare cDNA libraries and extract cyclotides.
Solvent Extraction : Maceration of 10–100 mg dried plant material in 2 mL of 60% acetonitrile (MeCN) with 0.1% formic acid (HCOOH) for 24 hours, repeated three times, is a standard small-scale extraction method.
Solid Phase Extraction (SPE) : Cyclotides are captured using reversed-phase C18 SPE columns and eluted with 60% MeCN in 0.1% HCOOH. This step concentrates cyclotides and removes unwanted compounds.
Defatting and Partitioning : For larger-scale extraction, aqueous methanol (60%) is used followed by liquid-liquid extraction against dichloromethane to remove lipophilic impurities. Polyamide filtration and size-exclusion chromatography are generally avoided as they are unnecessary.
Optimization Parameters : Extraction efficiency depends on solvent concentration, extraction time, plant material-to-solvent ratio, and number of re-macerations. These parameters are fine-tuned to maximize cyclotide yield.
Purification Techniques
Purification of this compound involves chromatographic methods that separate it based on hydrophobicity and molecular mass.
Analytical High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is performed using C18 columns with gradients of aqueous trifluoroacetic acid (TFA) or formic acid and acetonitrile. Detection is typically at 220 nm and 280 nm wavelengths.
Semi-Preparative HPLC : For isolation of pure this compound, semi-preparative reversed-phase HPLC is used with linear gradients (e.g., 10–30% solvent B over 30 minutes) to achieve high purity.
Mass Spectrometry (MS) Analysis : LC-MS is employed to confirm molecular masses of cyclotides, ensuring the correct cyclization and absence of linear or misfolded forms.
Recombinant Expression and Chemical Synthesis
Alternative preparation methods include recombinant expression in Escherichia coli and solid-phase peptide synthesis (SPPS) combined with enzymatic cyclization.
Recombinant Expression : Fusion proteins containing the cyclotide precursor are expressed in E. coli strains such as BL21 (DE3) or Origami (DE3). Expression is induced with IPTG, and cells are lysed for purification.
Intein-Mediated Cyclization : The fusion protein is bound to chitin beads and cleaved/cyclized in the presence of glutathione (GSH) to yield folded this compound. The reaction is typically incubated for 20 hours at 25°C with gentle rocking.
Trypsin-Immobilized Agarose Beads : For certain cyclotides, immobilized proteases such as trypsin can be used for specific cleavage and cyclization steps, although this is less common for vibi-E.
Chemical Synthesis : SPPS can be used to synthesize linear cyclotide precursors, which are then cyclized enzymatically or chemically. Incorporation of unnatural amino acids and labeling agents is possible for research and pharmaceutical applications.
Summary Table of Preparation Methods for this compound
Research Findings and Notes
The combination of transcriptomic and peptidomic approaches has accelerated the discovery and understanding of cyclotide biosynthesis, including vibi-E, by identifying precursor sequences and putative cyclization enzymes.
The presence of conserved residues in the cyclotide precursor sequences is critical for enzymatic recognition and cyclization efficiency, influencing the yield and structural integrity of this compound.
Recombinant methods allow incorporation of unnatural amino acids and labels, facilitating pharmaceutical screening and functional studies.
Extraction and purification protocols have been optimized to balance yield, purity, and scalability, enabling both research-scale and potential industrial-scale production.
Q & A
Q. How can researchers accurately identify and characterize the structural motifs of Cyclotide vibi-E?
To identify and characterize this compound, utilize a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sequence alignment tools. NMR provides insights into the cyclic cystine knot (CCK) scaffold, while MS confirms molecular weight and disulfide bond connectivity. Sequence alignment against cyclotide databases (e.g., CyBase) can highlight conserved residues in the N-terminal region (NTR) and cyclotide domains. Phylogenetic analysis using Bayesian methods (e.g., BEAST) further distinguishes molecular species across Viola genera .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
Reproducibility requires strict adherence to protocols for cyclotide extraction, purification, and characterization. Document solvent systems (e.g., methanol-water gradients for HPLC), disulfide reduction/alkylation steps, and protease digestion conditions. Include positive controls (e.g., kalata B1) and validate results across independent replicates. Publicly share raw data, NMR spectra, and chromatograms via repositories like Zenodo to enable cross-validation .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?
Discrepancies often arise from differences in bioavailability, serum protein binding, or metabolic stability. Conduct parallel in vitro (e.g., CXCR4 antagonism assays) and in vivo (e.g., mouse EAE models) experiments under matched physiological conditions. Use biolayer interferometry to quantify serum protein binding kinetics and LC-MS/MS to monitor cyclotide degradation in plasma. Adjust dosing regimens based on pharmacokinetic parameters like association/dissociation rates .
Q. What methodologies are recommended for assessing this compound’s serum protein binding and its pharmacological implications?
Employ biolayer interferometry (e.g., ForteBio BLItz) to measure association () and dissociation () rates with human serum albumin. Compare binding affinities () to functional EC50 values (e.g., CXCR4 inhibition) to assess pharmacological relevance. Serum stability assays (37°C, 120 hours) coupled with MALDI-TOF MS can reveal reversible binding by correlating degradation rates with unbound cyclotide fractions .
Q. How can computational modeling elucidate this compound’s interactions with CXCR4?
Use homology modeling (e.g., SWISS-MODEL) based on cyclotide MCoTI-II (PDB: 1IB9) and CXCR4-CVX15 complex (PDB: 3OE0). Dock this compound onto CXCR4’s extracellular loops using HADDOCK, focusing on residues in loops 2 and 4. Validate predictions via mutagenesis (e.g., Lys substitutions) and surface plasmon resonance (SPR) to quantify binding affinity changes .
Methodological and Ethical Considerations
Q. What frameworks are effective for systematic reviews of this compound’s biological activities?
Adhere to PRISMA guidelines for literature screening and data extraction. Formulate PICOT questions (Population: target cell lines; Intervention: cyclotide concentration; Comparison: untreated controls; Outcome: EC50 values; Time: 24–72 hours). Use Covidence for risk-of-bias assessment, prioritizing studies with rigorous cyclotide purification protocols and dose-response data .
Q. What ethical considerations arise when using this compound in animal models of neurological diseases?
Follow institutional animal care (IACUC) protocols for EAE models, minimizing cohort sizes via power analysis. Monitor neurological deficits (e.g., paralysis scoring) and euthanize animals at predefined endpoints. Include sham-treated controls to distinguish cyclotide-specific effects from procedural stress. For in vitro alternatives, consider primary neuron cultures or blood-brain barrier (BBB) permeability assays .
Data Analysis and Conflict Resolution
Q. How can phylogenetic analysis inform the evolutionary conservation of this compound across Viola species?
Construct Bayesian phylogenetic trees using BEAST, aligning precursor sequences (NTPP, NTR, cyclotide domains) from transcriptomes. Apply a GTR+G substitution model and Yule tree prior. Identify clades with high posterior probabilities (>0.95) to trace lineage-specific conservation. Compare residue variations at positions 11–12 (NTR signature) to infer functional constraints .
Q. What strategies optimize data collection for this compound’s bioactivity in heterogeneous samples?
Implement LC-MS/MS with parallel reaction monitoring (PRM) for cyclotide quantification in complex matrices (e.g., plant extracts). Normalize bioactivity data (e.g., IC50) to cyclotide concentration and purity (≥95% by HPLC). Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from batch-to-batch variability .
Q. How can researchers resolve conflicting bioactivity data from this compound studies?
Perform meta-analysis using RevMan to pool EC50 values, adjusting for heterogeneity (I² statistic). Stratify studies by assay type (e.g., HIV inhibition vs. CXCR4 binding) and cyclotide source (synthetic vs. plant-extracted). Validate outliers via independent replication in standardized assays (e.g., MT4 cell HIV-1 entry inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
